molecular formula C7H6ClNO B12404374 4-Chlorobenzamide-2,3,5,6-d4

4-Chlorobenzamide-2,3,5,6-d4

Cat. No.: B12404374
M. Wt: 159.60 g/mol
InChI Key: BLNVISNJTIRAHF-RHQRLBAQSA-N
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Description

4-Chlorobenzamide-d4 is a deuterium-labeled derivative of 4-Chlorobenzamide. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzamide-d4 can be synthesized through the direct condensation of 4-Chlorobenzoic acid and deuterated ammonia (ND3) under ultrasonic irradiation. The reaction is typically carried out in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), which acts as a catalyst .

Industrial Production Methods

In industrial settings, the production of 4-Chlorobenzamide-d4 involves the use of high-pressure reactors and specialized equipment to handle deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorobenzamide-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4-Chlorobenzamide-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the rate of metabolic reactions, leading to changes in the pharmacokinetic profile. This is particularly useful in drug development, where understanding the metabolic stability and distribution of a drug is crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzamide-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the precise tracking of the compound in metabolic studies, offering insights that are not possible with non-deuterated analogs .

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

159.60 g/mol

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzamide

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D

InChI Key

BLNVISNJTIRAHF-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=O)N)Cl

Origin of Product

United States

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